molecular formula C17H17BrN2O7 B3585817 2-bromo-3,4,5-trimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

2-bromo-3,4,5-trimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B3585817
M. Wt: 441.2 g/mol
InChI Key: YMPDRROHLQHNCG-UHFFFAOYSA-N
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Description

The compound “2-bromo-3,4,5-trimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also has several methoxy groups and a nitro group, which can significantly influence its chemical properties and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents attached to the benzene ring. These include bromine, methoxy groups, and a nitrophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants present. For example, the bromine atom might be replaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the nitro group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. Benzamides are known to have a wide range of biological activities, including acting as enzyme inhibitors .

Safety and Hazards

As with any chemical compound, handling “2-bromo-3,4,5-trimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on further studies and experiments. Given its complex structure, it could be of interest in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O7/c1-24-12-6-5-9(20(22)23)7-11(12)19-17(21)10-8-13(25-2)15(26-3)16(27-4)14(10)18/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPDRROHLQHNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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